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Executive Summary
The Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein is a critical

epigenetic reader and a core subunit of the CERF (CECR2-containing Remodeling Factor)

complex. While historically understudied compared to BET bromodomains, CECR2 has

emerged as a vital regulator of neurulation, DNA damage response (DDR), and chromatin

accessibility.

This guide provides a rigorous technical framework for interrogating CECR2 function using

high-fidelity chemical probes. We prioritize the use of NVS-CECR2-1 as the gold-standard

specific inhibitor, while discussing TP-238 for dual CECR2/BPTF interrogation. This document

details the structural basis of inhibition, validation workflows, and precise experimental

protocols to ensure data integrity.

Target Architecture: The CERF Complex
CECR2 functions not as a monomer but as the scaffolding subunit of the CERF complex. It

utilizes its bromodomain (BRD) to recognize acetylated lysine residues (specifically H3K9ac,

H3K14ac, and H4Kac) on histone tails, recruiting the ATP-dependent helicase SNF2L

(SMARCA1) or SNF2H (SMARCA5) to remodel chromatin structure.
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Understanding the complex assembly is prerequisite to interpreting probe effects. Inhibition of

the CECR2 BRD displaces the entire CERF complex from chromatin, halting nucleosome

sliding and accessibility.
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Figure 1: The CERF complex assembly. The chemical probe competitively inhibits the CECR2

Bromodomain (BRD), preventing the recruitment of the ATPase SNF2L to acetylated chromatin.

The Chemical Probe Landscape
For high-fidelity research, "tool compounds" are insufficient; validated chemical probes with

defined potency, selectivity, and negative controls are required.

Primary Recommendation: NVS-CECR2-1
Developed by the Structural Genomics Consortium (SGC) and Novartis, NVS-CECR2-1 is the

premier probe for specific CECR2 interrogation.

Feature Specification Technical Insight

Probe Name NVS-CECR2-1 Primary specific probe.

Negative Control NVS-CECR2-C

Structurally matched, inactive

enantiomer/analog. Essential

for ruling out off-target toxicity.

Affinity (Kd) 80 nM (ITC)

High affinity ensures target

saturation at sub-micromolar

concentrations.

Potency (IC50) 47 nM (AlphaScreen)
Consistent biochemical

potency.[1]

Selectivity >48 BRDs tested

Clean profile; no significant

activity against BET family

(BRD4) or BPTF.

Solubility Low / Moderate

Critical: Requires careful

DMSO stock preparation.

Precipitates in aqueous media

>10 µM.

Secondary/Dual Probe: TP-238
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If the research context involves broad ISWI complex regulation or comparison with BPTF

(another NURF complex component), TP-238 is a valid alternative, though less specific for

CECR2 alone.

Targets: CECR2 (Kd = 10 nM) and BPTF (Kd = 120 nM).[2]

Use Case: Dual inhibition studies or when NVS-CECR2-1 solubility is limiting.

Validation Workflow & Protocols
To ensure scientific rigor (E-E-A-T), every study using these probes must validate target

engagement in the specific cell line of interest. Do not assume published IC50 values apply to

your specific cellular context.
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Figure 2: Recommended validation cascade. Biochemical potency must be bridged to cellular

engagement (FRAP/NanoBRET) before phenotypic conclusions are drawn.

Protocol A: Cellular Target Engagement via FRAP
Fluorescence Recovery After Photobleaching (FRAP) is the gold standard for verifying

chromatin-associated protein displacement. CECR2 inhibitors accelerate recovery kinetics by

preventing chromatin binding.

Reagents:
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GFP-tagged CECR2 construct (transient or stable).

NVS-CECR2-1 (Probe) and NVS-CECR2-C (Control).[1]

Live-cell imaging media (phenol-red free).

Step-by-Step Methodology:

Transfection: Transfect cells (e.g., U2OS or HEK293) with GFP-CECR2. Incubate 24 hours.

Treatment: Treat cells with 0.1 µM - 1.0 µM NVS-CECR2-1 or Control for 1–2 hours. Note:

NVS-CECR2-1 has a slow off-rate; ensure sufficient incubation.

Bleaching: Using a confocal microscope, bleach a defined nuclear region (ROI) of ~2 µm

diameter with 100% laser power (488 nm) for <200 ms.

Acquisition: Immediately record recovery at low laser power (1–2%) every 0.5 seconds for

60–120 seconds.

Analysis: Normalize data to pre-bleach intensity and a non-bleached reference cell (to

correct for acquisition fading).

Equation:

Success Criteria: The Probe-treated cells must show a significantly faster

(half-time of recovery) compared to Control/DMSO, indicating a shift from the slow
chromatin-bound fraction to the fast-diffusing free fraction.

Protocol B: AlphaScreen Peptide Displacement
(Biochemical)
Used to verify batch potency or test novel analogs.

Reagents:

His-tagged CECR2 Bromodomain.
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Biotinylated Histone H3/H4 acetylated peptide (e.g., H3K14ac).

AlphaScreen Histidine (Nickel Chelate) Donor Beads.

Streptavidin Acceptor Beads.

Methodology:

Titration: Prepare a serial dilution of NVS-CECR2-1 in assay buffer (PBS + 0.05% BSA +

0.01% Tween-20).

Incubation: Mix 100 nM His-CECR2 + 100 nM Biotin-Peptide + Compound. Incubate 30 mins

at RT.

Bead Addition: Add Donor and Acceptor beads (final 10 µg/mL each). Incubate 60 mins in the

dark.

Read: Measure signal on an EnVision or compatible plate reader (Excitation 680 nm /

Emission 520-620 nm).

Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic

fit.

Critical Technical Considerations
Solubility & Handling
NVS-CECR2-1 is hydrophobic.

Storage: Store powder at -20°C desicated. Store DMSO stocks (10 mM) at -80°C. Avoid

freeze-thaw cycles >3 times.

Cell Culture: Do not exceed 10 µM in media to avoid precipitation artifacts. The effective

range is typically 100 nM – 1 µM.

Negative Control Imperative
Never publish phenotypic data (e.g., cell death, differentiation) using only the active probe.
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Requirement: You must run a parallel arm with NVS-CECR2-C.

Interpretation: If the phenotype is observed with NVS-CECR2-1 but not NVS-CECR2-C, it is

likely on-target. If both show the effect, it is off-target toxicity or a chemotype-specific artifact.

Biological Contexts
CECR2 is not universally expressed.

High Expression: Neural progenitors, Testis, certain Colorectal Cancer lines (e.g., SW48).

Low/Absent: Many differentiated somatic tissues.

Check: Verify CECR2 protein levels via Western Blot before starting probe experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.thesgc.org/chemical-probes/nvs-cecr2-1
https://www.thesgc.org/chemical-probes/tp-238
https://pmc.ncbi.nlm.nih.gov/articles/PMC11661176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11661176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7529788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7529788/
https://pubmed.ncbi.nlm.nih.gov/28740608/
https://pubmed.ncbi.nlm.nih.gov/28740608/
https://www.benchchem.com/product/b1574389#chemical-probe-for-cecr2-chromatin-remodeling-complex
https://www.benchchem.com/product/b1574389#chemical-probe-for-cecr2-chromatin-remodeling-complex
https://www.benchchem.com/product/b1574389#chemical-probe-for-cecr2-chromatin-remodeling-complex
https://www.benchchem.com/product/b1574389#chemical-probe-for-cecr2-chromatin-remodeling-complex
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1574389?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

